molecular formula C9H9IO3 B3081943 Acetic acid, 2-(3-iodophenoxy)-, methyl ester CAS No. 111758-60-2

Acetic acid, 2-(3-iodophenoxy)-, methyl ester

Cat. No.: B3081943
CAS No.: 111758-60-2
M. Wt: 292.07 g/mol
InChI Key: RPOYXMRWAUQVML-UHFFFAOYSA-N
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Description

Acetic acid, 2-(3-iodophenoxy)-, methyl ester is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol It is an ester derivative of acetic acid and features an iodophenoxy group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(3-iodophenoxy)-, methyl ester typically involves the esterification of 2-(3-iodophenoxy)acetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(3-iodophenoxy)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium

Major Products

Scientific Research Applications

Acetic acid, 2-(3-iodophenoxy)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2-(3-iodophenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(4-iodophenoxy)-, methyl ester
  • Acetic acid, 2-(2-iodophenoxy)-, methyl ester
  • Acetic acid, 2-(3-bromophenoxy)-, methyl ester

Uniqueness

Acetic acid, 2-(3-iodophenoxy)-, methyl ester is unique due to the position of the iodine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. The 3-iodo position may provide distinct steric and electronic effects compared to the 2-iodo and 4-iodo analogs, potentially leading to different biological activities and chemical reactivity .

Properties

IUPAC Name

methyl 2-(3-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOYXMRWAUQVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304406
Record name Methyl 2-(3-iodophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111758-60-2
Record name Methyl 2-(3-iodophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111758-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-iodophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Iodophenol (4.00 g, 18.2 mmol), ethyl bromoacetate (2.98 g, 18.2 mmol) and potassium carbonate (2.51 g, 18.2 mmol) were refluxed in acetone (40 ml) for 2 hours. The reaction mixtute was poured into water and extracted with ethyl acetate. The organic layer was dried, and filtered. The filtrate was concentrated and the residue was purified with silica gel chromatography to give the subject compound (5.30 g, 99%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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